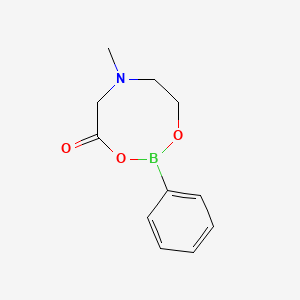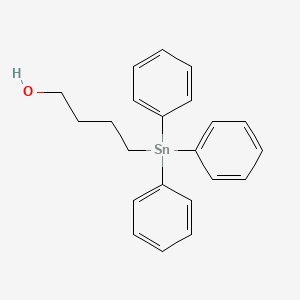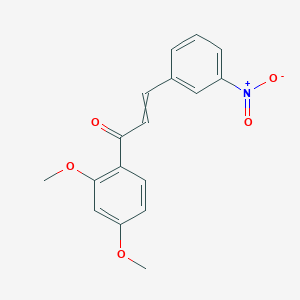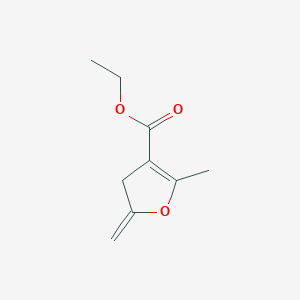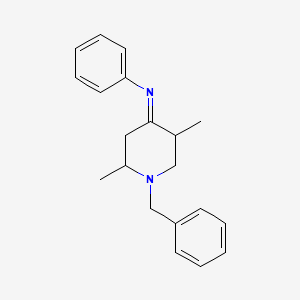
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is a synthetic organic compound belonging to the piperidine class. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a phenyl group attached to a piperidine ring. The “4E” designation indicates the specific geometric configuration of the imine group within the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The benzyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.
Formation of the Imine Group: The imine group is formed by reacting the piperidine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine involves its interaction with specific molecular targets. The compound may bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-2,5-dimethylpiperidine: Lacks the imine group, resulting in different chemical reactivity and biological activity.
N-Phenylpiperidine: Lacks the benzyl and methyl groups, leading to variations in its chemical and pharmacological properties.
4-Benzylpiperidine: Lacks the methyl and phenyl groups, affecting its overall structure and function.
Uniqueness
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is unique due to its specific combination of substituents and geometric configuration
Propriétés
Numéro CAS |
113556-35-7 |
|---|---|
Formule moléculaire |
C20H24N2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1-benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine |
InChI |
InChI=1S/C20H24N2/c1-16-14-22(15-18-9-5-3-6-10-18)17(2)13-20(16)21-19-11-7-4-8-12-19/h3-12,16-17H,13-15H2,1-2H3 |
Clé InChI |
UNELJYXELGIDJV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=NC2=CC=CC=C2)C(CN1CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)

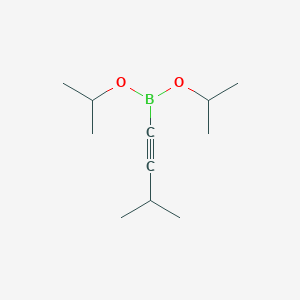
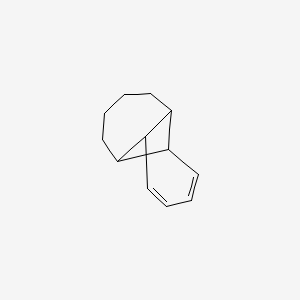
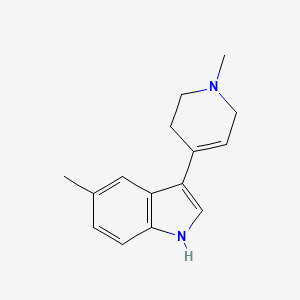
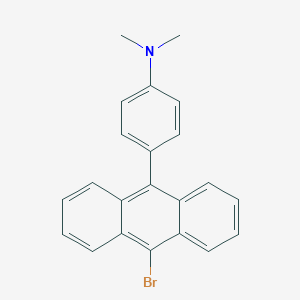
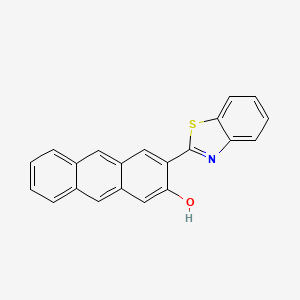
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
